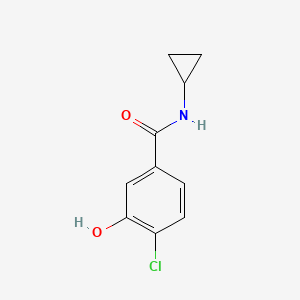
1,2-Bis(vinyldiphenylsiloxy)ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(vinyldiphenylsiloxy)ethane is an organosilicon compound characterized by the presence of vinyl and diphenylsiloxy groups attached to an ethane backbone
Méthodes De Préparation
The synthesis of 1,2-Bis(vinyldiphenylsiloxy)ethane typically involves the reaction of vinyldiphenylsilane with ethylene glycol in the presence of a catalyst. The reaction conditions often include an inert atmosphere to prevent oxidation and moisture exclusion to avoid hydrolysis. Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1,2-Bis(vinyldiphenylsiloxy)ethane undergoes various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The vinyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new carbon-silicon bonds. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as Grignard reagents. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,2-Bis(vinyldiphenylsiloxy)ethane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials, including polymers and copolymers with unique properties.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of high-performance materials, such as coatings, adhesives, and sealants, due to its excellent thermal and mechanical properties.
Mécanisme D'action
The mechanism by which 1,2-Bis(vinyldiphenylsiloxy)ethane exerts its effects involves the interaction of its vinyl and diphenylsiloxy groups with various molecular targets. The vinyl groups can participate in polymerization reactions, while the diphenylsiloxy groups provide stability and enhance the compound’s overall properties. The pathways involved in these interactions depend on the specific application and the environment in which the compound is used.
Comparaison Avec Des Composés Similaires
1,2-Bis(vinyldiphenylsiloxy)ethane can be compared with other similar compounds, such as:
1,2-Bis(diphenylphosphino)ethane: This compound is used as a ligand in coordination chemistry and has different reactivity due to the presence of phosphine groups.
1,2-Bis(phenoxy)ethane: This compound has similar structural features but lacks the vinyl groups, leading to different chemical properties and applications.
1,2-Bis(2,6-dimethylphenylphosphino)ethane: Another phosphine derivative with distinct electronic and steric properties compared to this compound.
The uniqueness of this compound lies in its combination of vinyl and diphenylsiloxy groups, which impart specific reactivity and stability, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
920755-40-4 |
|---|---|
Formule moléculaire |
C30H30O2Si2 |
Poids moléculaire |
478.7 g/mol |
Nom IUPAC |
ethenyl-[2-[ethenyl(diphenyl)silyl]oxyethoxy]-diphenylsilane |
InChI |
InChI=1S/C30H30O2Si2/c1-3-33(27-17-9-5-10-18-27,28-19-11-6-12-20-28)31-25-26-32-34(4-2,29-21-13-7-14-22-29)30-23-15-8-16-24-30/h3-24H,1-2,25-26H2 |
Clé InChI |
JTZZSLVTGIFMDR-UHFFFAOYSA-N |
SMILES canonique |
C=C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCO[Si](C=C)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]dec-4-enal](/img/structure/B12636833.png)
![[(2R,3R,8R,9S,10S,13S,14S)-2,10,13-trimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B12636836.png)
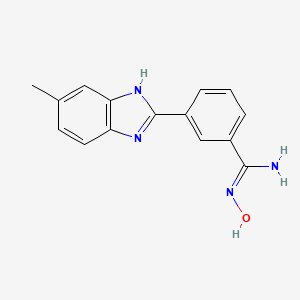
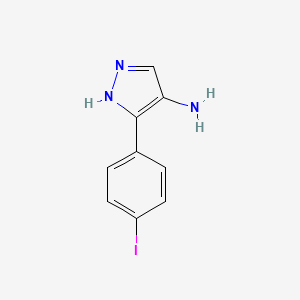
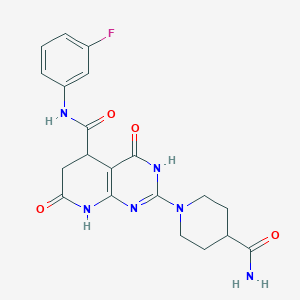
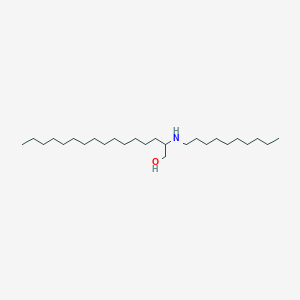
![4-(Hydroxymethyl)-2-methyl-5-[(pentyloxy)methyl]pyridin-3-OL](/img/structure/B12636871.png)
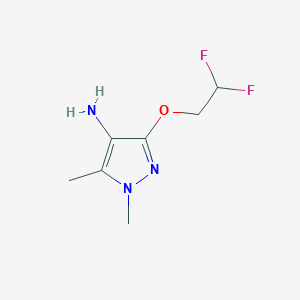
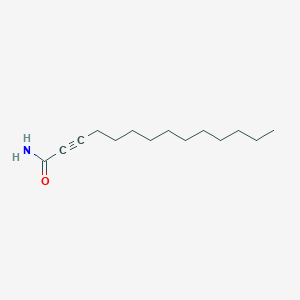
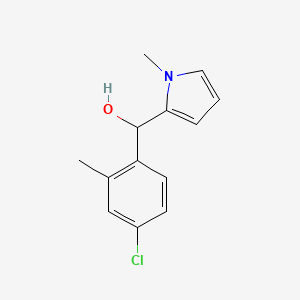
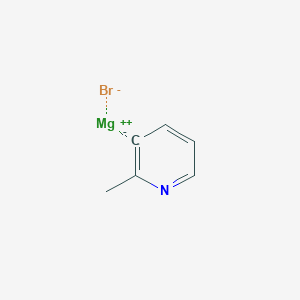
![N-[4-[[7-[3-(dimethylamino)propylamino]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B12636895.png)

